"1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid chemical properties"
"1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid chemical properties"
An In-depth Technical Guide to the Chemical Properties of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid
Executive Summary
This technical guide provides a comprehensive analysis of 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (TFA salt), a valuable heterocyclic building block for drug discovery and development. The azetidine scaffold is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties such as enhanced metabolic stability, solubility, and conformational rigidity.[1][2] This document details the compound's core chemical properties, spectroscopic signature, synthetic considerations, and analytical methodologies. Furthermore, it offers expert insights into its application as a strategic tool in pharmaceutical research, alongside rigorous protocols for its safe handling, storage, and quality control. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.
Introduction to the Azetidine Scaffold and Trifluoroacetate Salts
The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital in modern drug discovery.[1] Their unique structural characteristics, including high ring strain and a pronounced three-dimensional, sp³-rich character, offer a distinct advantage over more traditional, flexible acyclic analogs.[1][3] These features can lead to improved pharmacological profiles by:
-
Enhancing Metabolic Stability: The constrained ring is less susceptible to metabolic degradation.[1]
-
Improving Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.
-
Providing Structural Rigidity: A fixed conformation can enhance binding affinity to target proteins by reducing the entropic penalty of binding.[4]
The incorporation of azetidine motifs is a proven strategy in pharmaceutical development, as evidenced by their presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine.[1][4] These examples underscore the scaffold's ability to optimize both pharmacokinetic and pharmacodynamic properties.[1]
The Role of the Trifluoroacetate (TFA) Counter-ion
1-(azetidin-3-yl)ethan-1-one is commonly supplied as a trifluoroacetate (TFA) salt. This is a deliberate and strategic choice in chemical synthesis and handling. Trifluoroacetic acid is a strong organic acid, approximately 34,000 times stronger than acetic acid, due to the powerful electron-withdrawing effect of the trifluoromethyl group.[5][6] The formation of a TFA salt with a basic amine, such as the azetidine nitrogen, offers several key advantages:
-
Increased Stability: The salt form is often a stable, crystalline solid, which is easier to handle and purify than the corresponding freebase, which may be an oil or a volatile liquid.
-
Enhanced Solubility: TFA salts typically exhibit improved solubility in various solvents, which is beneficial for purification and formulation.[7]
-
Controlled Reactivity: The protonation of the azetidine nitrogen protects it from participating in undesired side reactions, ensuring it is available for deprotection and subsequent functionalization when intended.
The interaction involves a complete proton transfer from the carboxylic acid of TFA to the basic nitrogen of the azetidine ring, forming a distinct ionic pair.[8]
Physicochemical and Structural Properties
Chemical Structure and Nomenclature
The compound consists of an ionic bond between the protonated 1-(azetidin-3-yl)ethan-1-one cation and the trifluoroacetate anion.
-
Systematic Name: 1-(azetidin-3-yl)ethan-1-one; 2,2,2-trifluoroacetic acid
-
Synonym(s): 1-(azetidin-3-yl)ethan-1-one 2,2,2-trifluoroacetate
-
Cation Structure: An acetyl group (-COCH₃) is attached to the C3 position of the azetidine ring.
-
Anion Structure: Trifluoroacetate (CF₃COO⁻).
Below is a diagram illustrating the ionic interaction forming the salt.
Core Physicochemical Data
The fundamental properties of 1-(azetidin-3-yl)ethan-1-one TFA salt are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1309208-83-0 | [9] |
| Molecular Formula | C₇H₁₀F₃NO₃ | [9] |
| Molecular Weight | 213.16 g/mol | |
| MDL Number | MFCD28246274 | [9] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | PJMDMFFDGCWHJN-UHFFFAOYSA-N |
Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the material. The expected spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals for the azetidine ring protons, which are diastereotopic and will likely appear as complex multiplets. The acetyl methyl group will be a sharp singlet around 2.2-2.5 ppm. The N-H proton of the protonated azetidine will likely be a broad singlet, and its chemical shift may vary with solvent and concentration.
-
¹³C NMR: The carbon spectrum will show a signal for the ketone carbonyl at ~205-210 ppm. The azetidine ring carbons will appear in the aliphatic region (~40-60 ppm), and the acetyl methyl carbon will be around 30 ppm. The trifluoroacetate anion will exhibit two characteristic signals: a quartet for the trifluoromethyl carbon (~116 ppm) due to C-F coupling, and a signal for the carboxylate carbon (~160 ppm).
-
¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group, typically around -76 ppm relative to CCl₃F.
Mass Spectrometry (MS)
Under positive ion electrospray ionization (ESI+), the primary species observed will be the cation (the free base form) with a calculated m/z corresponding to [C₅H₉NO + H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
Key vibrational bands are expected for:
-
N-H stretch: A broad absorption in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt.
-
C=O stretch (ketone): A strong, sharp band around 1710-1720 cm⁻¹.
-
COO⁻ stretch (carboxylate): Strong, characteristic asymmetric and symmetric stretching bands for the trifluoroacetate anion.
-
C-F stretch: Strong absorptions in the 1250-1050 cm⁻¹ region.
Chromatographic Methods
Purity assessment is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] Due to the compound's polarity, a method employing a C18 column with a water/acetonitrile mobile phase containing an acidic modifier (such as formic acid or TFA itself) is appropriate. Gas chromatography (GC) can also be used for analyzing related azetidine compounds, often after derivatization.[11]
Synthesis and Reactivity
General Synthetic Strategies
While the specific proprietary synthesis of this compound is not detailed, the construction of functionalized azetidines is well-documented. Common strategies that are conceptually applicable include:
-
Intramolecular Cyclization: Methods such as the cyclization of γ-haloamines or the reductive cyclization of halogenated imines are established routes to the azetidine core.[12]
-
Functionalization of Pre-existing Rings: Starting with a commercially available azetidine derivative, such as 3-hydroxyazetidine or azetidine-3-carbonitrile, and performing subsequent chemical transformations to install the acetyl group.[3][10]
-
Strain-Release Methodologies: Utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allows for regioselective ring-opening to generate 3-substituted azetidines.[2]
The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted azetidine TFA salt.
Chemical Reactivity
The reactivity of 1-(azetidin-3-yl)ethan-1-one is dictated by its three main functional components:
-
Azetidine Nitrogen: In its TFA salt form, the nitrogen is protonated and non-nucleophilic. To engage it in reactions like N-alkylation or acylation, neutralization with a suitable base (e.g., triethylamine, NaHCO₃) is required to generate the free base.
-
Ketone Carbonyl Group: The carbonyl group is susceptible to standard ketone chemistry, such as reductive amination, Wittig reactions, or reduction to the corresponding alcohol. These reactions allow for extensive diversification at the C3 position.[13]
-
Azetidine Ring: The strained four-membered ring can undergo ring-opening reactions under certain harsh conditions (e.g., strong nucleophiles or catalytic hydrogenation), although it is generally stable under common synthetic transformations.[1][4]
Applications in Drug Discovery and Development
This molecule is not an active pharmaceutical ingredient itself but rather a strategic building block. Its value lies in its ability to be incorporated into larger, more complex molecules to fine-tune their properties.
-
Scaffold for Library Synthesis: It serves as an excellent starting point for creating diverse chemical libraries for high-throughput screening. The ketone and the secondary amine (after deprotection) provide two orthogonal handles for chemical modification.
-
Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other groups, such as piperidine or pyrrolidine rings, to modulate properties like cell permeability, metabolic stability, and target engagement.[1]
-
Introduction of 3D-Character: In an era where many drug candidates are overly flat ("flatland"), incorporating sp³-rich scaffolds like azetidine is a key strategy to improve physicochemical properties and explore new chemical space.[1]
Safety, Handling, and Storage
The primary hazards associated with this compound are derived from the trifluoroacetate moiety.[7] Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation upon inhalation.[6][14][15] Although the salt form is less hazardous than the neat acid, appropriate precautions are mandatory.
Hazard Identification
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15][16]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[16]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[16][17]
Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
The compound may be hygroscopic; protect from moisture.[16][18]
-
Store away from incompatible substances such as strong bases and oxidizing agents.[18]
Spill and Disposal Procedures
In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable container for chemical waste disposal.[16] Ensure adequate ventilation. Do not allow the chemical to enter drains.[17] Disposal must be in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of the title compound.
-
Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of water:acetonitrile at a concentration of 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid in Water
-
B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 5% B for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 210 nm, as the ketone provides a chromophore.[10]
-
Analysis: Integrate the peak area to determine the purity percentage.
Protocol: Neutralization to Yield the Free Base
This procedure is necessary before using the azetidine nitrogen in a nucleophilic reaction.
-
Dissolution: Dissolve 1.0 equivalent of the 1-(azetidin-3-yl)ethan-1-one TFA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Basification: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir vigorously for 15-30 minutes. Alternatively, an organic base like triethylamine (1.1 equivalents) can be used in an anhydrous solvent.
-
Extraction: If using an aqueous base, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the free base, which should be used immediately in the subsequent reaction step as it may be less stable than the salt form.
Conclusion
1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid is a highly valuable and versatile chemical entity for modern medicinal chemistry. Its azetidine core provides a unique combination of rigidity, metabolic stability, and three-dimensionality, which are highly sought-after attributes in drug design.[1][4] The trifluoroacetate salt form ensures stability, ease of handling, and controlled reactivity. A thorough understanding of its physicochemical properties, analytical profile, and safe handling procedures, as detailed in this guide, is crucial for its effective application. By leveraging this building block, researchers and drug development professionals can continue to explore novel chemical space and design innovative therapeutics with improved pharmacological properties.
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